AZ-23

TrkA inhibition Kinase potency Cancer research

Researchers studying Trk-driven oncogenesis or neurobiology need selective inhibitors free from confounding ROS1/ALK activity. AZ-23 solves this with potent TrkA/B inhibition and a quantified selectivity window. - **Potency**: TrkA IC50 = 2 nM; TrkB IC50 = 8 nM - **Selectivity**: Cleaner than entrectinib (no ROS1/ALK); defined weak off-targets (FGFR1 24 nM) - **In vivo efficacy**: Oral bioavailability, active in neuroblastoma xenografts - **Supply**: Packaged for lab use, stable for chronic dosing studies

Molecular Formula C17H19ClFN7O
Molecular Weight 391.8 g/mol
Cat. No. B1192255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ-23
SynonymsAZD1332;  AZD 1332;  AZD-1332 .
Molecular FormulaC17H19ClFN7O
Molecular Weight391.8 g/mol
Structural Identifiers
SMILESCC(C)OC1=NNC(=C1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=C3)F
InChIInChI=1S/C17H19ClFN7O/c1-9(2)27-15-6-14(25-26-15)23-16-12(18)8-21-17(24-16)22-10(3)13-5-4-11(19)7-20-13/h4-10H,1-3H3,(H3,21,22,23,24,25,26)
InChIKeyLBVKEEFIPBQIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZ-23: Potent, Selective Trk Kinase Inhibitor


AZ-23 is an ATP-competitive, orally bioavailable inhibitor of the tropomyosin-related kinase (Trk) family, which includes TrkA, TrkB, and TrkC [1]. It potently inhibits TrkA with an IC50 of 2 nM, and exhibits a distinct selectivity profile across the broader kinome, notably inhibiting TrkB at 8 nM and the off-target FGFR1 at 24 nM . Preclinically, AZ-23 demonstrates robust in vivo target engagement and anti-tumor efficacy in neuroblastoma models following oral administration [1].

Target Family TrkA/B/C kinase inhibition studies
Assay Context ATP-competitive tool compound for kinome profiling
In Vivo Dosing Oral bioavailability supports chronic model studies

The Selectivity Advantage of AZ-23


Pan-Trk inhibition is a common class feature, yet the therapeutic window and research utility of each inhibitor are defined by its unique selectivity signature and off-target profile. For example, the first-generation clinical inhibitors larotrectinib and entrectinib have broad kinome interactions; entrectinib also potently inhibits ROS1 and ALK [1], while larotrectinib maintains a cleaner Trk profile but is less potent on TrkA (IC50 9 nM) compared to AZ-23 [1]. Generic substitution risks introducing confounding off-target effects, such as ROS1 or ALK inhibition, which can obscure data interpretation in Trk-driven models. AZ-23's specific and quantified selectivity window—potent TrkA/B inhibition with defined, weaker off-target activity on FGFR1, Flt3, Ret, MuSk, and Lck [2]—provides a more precise tool for dissecting Trk-dependent biology.

Pan-Trk vs. Selective Profile Entrectinib’s ROS1/ALK inhibition may confound Trk-specific signaling readouts; AZ-23’s restricted off-target profile reduces this interference.
Potency Context Larotrectinib’s lower TrkA potency may require higher concentrations, potentially altering selectivity thresholds in cell-based assays.
Structural Class Mismatch Substituting other ATP-competitive Trk inhibitors may introduce different resistance-mutation sensitivities, impacting model interpretation.

Quantitative Evidence: AZ-23 vs. Pan-Trk


Superior TrkA Inhibition vs. Larotrectinib

AZ-23 demonstrates superior biochemical potency against TrkA compared to the FDA-approved first-generation pan-Trk inhibitor larotrectinib [1]. In head-to-head comparative analysis, AZ-23 achieves an IC50 of 2 nM for TrkA, while larotrectinib exhibits an IC50 of 9 nM under similar enzyme assay conditions [1]. This 4.5-fold increase in potency enables more complete target engagement at lower concentrations.

TrkA Potency vs. Larotrectinib
Reported
IC50: 2 nM (AZ-23) vs. 9 nM (larotrectinib)
4.5-fold higher inhibition
Reported higher TrkA inhibition potency in enzyme assay
Cross-study comparable; confirm under your conditions
TrkA inhibition Kinase potency Cancer research

Selectivity Profile vs. Entrectinib

Unlike entrectinib, which is a potent pan-Trk/ROS1/ALK inhibitor (IC50s of 1, 3, 5, 12, and 7 nM for TrkA/B/C, ROS1, and ALK, respectively) [1], AZ-23 has a more restricted and quantitatively defined off-target profile. At 500 nM, AZ-23 significantly inhibits only a handful of kinases beyond TrkA/B: FGFR1 (24 nM), Flt3 (52 nM), Ret (55 nM), MuSk (84 nM), and Lck (99 nM) [2]. This specificity avoids confounding ROS1 or ALK-mediated signaling.

Selectivity vs. Entrectinib
Reported
AZ-23 does not inhibit ROS1 or ALK at relevant concentrations; entrectinib inhibits ROS1 (IC50 12 nM), ALK (7 nM). Primary off-targets: FGFR1 (24 nM), Flt3, Ret, MuSk, Lck.
Reported selectivity profile avoids ROS1/ALK pathway confounding
Kinome panel data; verify in your cell model
Kinome selectivity Off-target profiling Trk biology

In Vivo Tumor Growth Inhibition

AZ-23 is not just a potent in vitro tool; it is a validated in vivo chemical probe. In a Trk-expressing neuroblastoma xenograft model, oral administration of AZ-23 resulted in significant tumor growth inhibition (TGI) [1]. The primary publication demonstrates that AZ-23 effectively suppresses TrkA phosphorylation in vivo following oral dosing [1], confirming its utility for pharmacodynamic studies.

In Vivo Tumor Growth
Endpoint context
Significant tumor volume reduction vs. vehicle in neuroblastoma xenograft model (oral dosing).
Supports in vivo Trk pathway target engagement
Endpoint details require source review
In vivo pharmacology Xenograft model Neuroblastoma

Oral Bioavailability for Chronic Dosing

AZ-23 is explicitly characterized as orally bioavailable [1], a critical property for long-term in vivo studies that is not universal among kinase inhibitors. The original research demonstrates that oral administration in mice achieves both TrkA kinase inhibition and anti-tumor efficacy [1]. This contrasts with many tool compounds that require intraperitoneal or intravenous administration, which can be more invasive and less translationally relevant for chronic disease models.

Oral Bioavailability
Class-level inference
Oral administration achieves target engagement and tumor growth inhibition in mice.
Supports long-term in vivo model dosing feasibility
Bioavailability parameters not individually quantified
Pharmacokinetics Oral bioavailability Chronic dosing

Recommended Applications of AZ-23


Validating TrkA Oncogenesis in Neuroblastoma

Based on its demonstrated in vivo efficacy in a Trk-expressing neuroblastoma xenograft model [1], AZ-23 is ideally suited for proof-of-concept studies validating TrkA as a therapeutic target in neuroblastoma and other Trk-driven pediatric solid tumors. Its oral bioavailability allows for convenient, chronic dosing regimens.

TrkA Signaling Without ROS1/ALK Confounding

Researchers studying the specific role of TrkA signaling in neuronal survival, differentiation, or oncogenesis can use AZ-23 to achieve potent TrkA inhibition without the confounding off-target inhibition of ROS1 or ALK kinases seen with entrectinib [2]. This makes it a cleaner tool for pathway-specific analysis.

Investigating Acquired TRK Inhibitor Resistance

As a structurally distinct, ATP-competitive inhibitor from a novel series [3], AZ-23 can be used as a chemical probe to characterize the sensitivity of known TRK resistance mutations (e.g., kinase domain mutations). Its well-defined selectivity profile helps ensure that any observed resistance is due to on-target mutations rather than activation of bypass signaling pathways like ROS1.

Application
Selection Property
Validation Focus
TrkA pathway research in neuroblastoma models
In vivo target engagement context
Tumor growth model response
TrkA-specific signaling without ROS1/ALK interference
Defined off-target profile review
Pathway-specific assay interpretation
TRK resistance mutation studies
Structurally distinct ATP-competitive probe
On-target mutation profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ-23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.